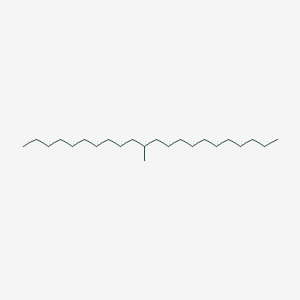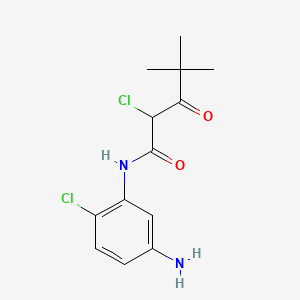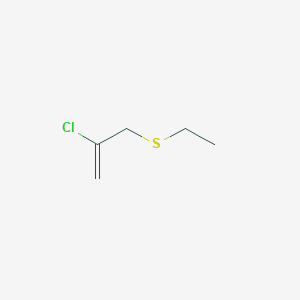
2-Chloro-3-(ethylsulfanyl)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(ethylsulfanyl)prop-1-ene is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a double bond in its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethylsulfanyl)prop-1-ene can be achieved through several methods. One common approach involves the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethylsulfanyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-3-(ethylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Addition Reactions: Halogens like bromine and chlorine, as well as hydrogen halides like hydrogen chloride, are used in addition reactions, often in the presence of a catalyst or under UV light.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Addition Reactions: Products include dihalides and haloalkanes.
科学的研究の応用
2-Chloro-3-(ethylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 2-Chloro-3-(ethylsulfanyl)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond make the compound susceptible to nucleophilic attack, leading to substitution or addition reactions. The ethylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-Chloro-3-(methylsulfanyl)prop-1-ene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-Chloro-2-(ethylsulfanyl)prop-1-ene: Similar structure but with the chlorine and ethylsulfanyl groups on different carbon atoms.
2-Bromo-3-(ethylsulfanyl)prop-1-ene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-Chloro-3-(ethylsulfanyl)prop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and an ethylsulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
70966-91-5 |
|---|---|
分子式 |
C5H9ClS |
分子量 |
136.64 g/mol |
IUPAC名 |
2-chloro-3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-3-7-4-5(2)6/h2-4H2,1H3 |
InChIキー |
LGNXWJMWEGWKBC-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


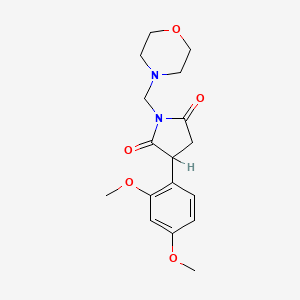
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
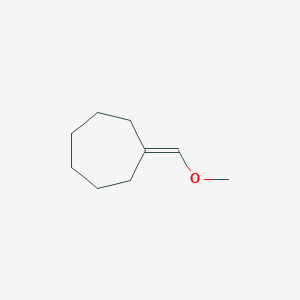
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
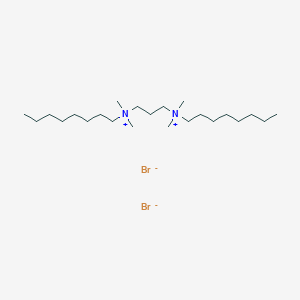
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
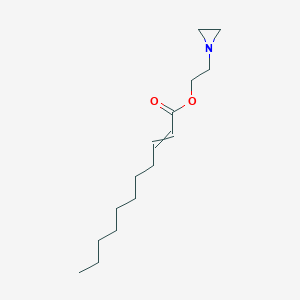
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
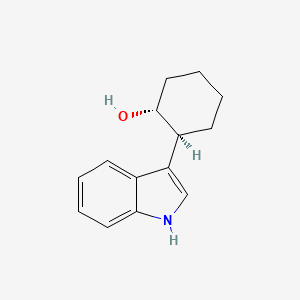
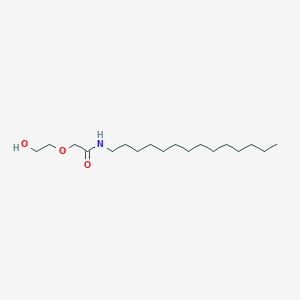

![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
